molecular formula C15H11BrO2 B041476 6-Bromo-4-phenylchroman-2-one CAS No. 156755-23-6

6-Bromo-4-phenylchroman-2-one

Cat. No.: B041476
CAS No.: 156755-23-6
M. Wt: 303.15 g/mol
InChI Key: KFKFQGCDFMGUCH-UHFFFAOYSA-N
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Description

6-Bromo-4-phenylchroman-2-one is a chemical compound with the molecular formula C15H11BrO2. It is a member of the chromanone family, characterized by a chromanone core structure with a bromine atom at the 6th position and a phenyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-phenylchroman-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-phenyl-2-butanone with bromine in the presence of a base, followed by cyclization to form the chromanone structure. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Common solvents include ethanol or acetonitrile

    Catalysts: Bases such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-phenylchroman-2-one undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation reactions: The chromanone core can be oxidized to form corresponding quinones.

    Reduction reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-4-phenylchroman-2-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-phenylchroman-2-one: Characterized by a bromine atom at the 6th position and a phenyl group at the 4th position.

    6-Chloro-4-phenylchroman-2-one: Similar structure but with a chlorine atom instead of bromine.

    4-Phenylchroman-2-one: Lacks the halogen substitution at the 6th position.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets .

Properties

IUPAC Name

6-bromo-4-phenyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKFQGCDFMGUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387841
Record name 6-bromo-4-phenylchroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156755-23-6
Record name 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156755-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156755236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-bromo-4-phenylchroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of p-bromophenol (138 g, 0.8 mole), cinnamic acid (148 g, 1.0 mole), acetic acid (200 g) and conc. sulfuric acid was refluxed for 2 h. Volatile material was distilled at reduced pressure. The residual syrup was cooled and triturated with cold water, giving a semi-crystalline mass. This was washed extensively with water, saturated sodium carbonate and finally with water again. The material was filtered through a sintered glass funnel, and then mixed with an equal weight of ethanol. The slurry was stirred at room temperature for 1 h and then filtered. The resulting product was washed briefly with ethanol and then diisopropyl ether. After drying, 135 g (55.7%) of the title compound was isolated as white crystals, melting at 117° C.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Yield
55.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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